

Off-target effects of NNZ-2591 in neuronal cultures

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Compound of Interest

Compound Name: Ercanetide

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NNZ-2591 Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing NNZ-2591 in neuronal cultures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of NNZ-2591?

NNZ-2591 is a synthetic analog of cyclic glycine-proline (cGP), a metabolite of insulin-like growth factor-1 (IGF-1) naturally present in the brain.^[1] Its primary mechanism is believed to be the modulation of IGF-1 bioavailability. NNZ-2591 competitively binds to IGF-binding protein 3 (IGFBP-3), which in turn regulates the amount of free IGF-1 available to activate IGF-1 receptors on the cell surface.^{[2][3]} This action is considered "state-dependent," meaning it is thought to correct impairments in dysfunctional cells without affecting normal cells.^[2] The downstream effects include the activation of PI3K/Akt/mTOR and Ras/MAPK/ERK signaling pathways, which are crucial for regulating the formation of new synapses.^[2] Preclinical studies have also shown that NNZ-2591 can improve the function of microglia, which are involved in maintaining the structure and connectivity of neurons.^[4]

Q2: Have any off-target effects of NNZ-2591 been identified?

NNZ-2591 has undergone preclinical safety screening. According to a wide ligand binding screen of over 70 receptors and enzymes, NNZ-2591 revealed no significant safety concerns or unwanted pharmacological effects.[5] The compound was found to be safe in animals at doses more than 15 times higher than the effective dose for neuroprotection.[5]

However, one study identified a scopolamine-independent antagonistic effect on muscarinic M2 acetylcholine receptors.[6] This suggests a potential for modulation of acetylcholine neurotransmission.[6]

Q3: What is the known safety profile of NNZ-2591 in clinical trials?

NNZ-2591 has been generally well-tolerated in clinical trials for several neurodevelopmental disorders, including Phelan-McDermid syndrome, Angelman syndrome, and Pitt Hopkins syndrome.[5][7][8] The majority of treatment-emergent adverse events (TEAEs) reported were mild to moderate in severity.[5][8]

Troubleshooting Guide for Neuronal Culture Experiments

Issue Observed in Neuronal Culture	Potential Cause	Troubleshooting Steps
Unexpected changes in neuronal firing patterns or synaptic transmission.	While broad screening showed a good safety profile, NNZ-2591 has been noted to have an antagonistic effect on muscarinic M2 acetylcholine receptors.[6] This could modulate cholinergic signaling in your culture system.	1. Review the expression of M2 receptors in your specific neuronal culture type. 2. Consider co-treatment with a known M2 receptor agonist to see if the effect is reversed. 3. Perform electrophysiological recordings to characterize the changes in synaptic activity.
Altered cell morphology or viability at high concentrations.	Although preclinical studies indicated safety at doses 15 times the effective dose, in vitro systems can be more sensitive.[5]	1. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell type. 2. Ensure proper dissolution of the compound in your culture medium. 3. Include appropriate vehicle controls in all experiments.
Variability in experimental results.	The "state-dependent" nature of NNZ-2591's effect means its impact may be more pronounced in models of neuronal dysfunction compared to healthy, wild-type cultures.[2]	1. Characterize the baseline health and activity of your neuronal cultures. 2. If using a disease model, ensure the phenotype is consistent across batches. 3. Consider that the effects of NNZ-2591 may be subtle in healthy neurons.
Unexpected changes in gene or protein expression related to IGF-1 signaling.	As a modulator of IGF-1 bioavailability, NNZ-2591 is expected to influence the IGF-1 signaling pathway.[2]	1. This is likely an on-target effect. Measure levels of free IGF-1 in your culture medium. 2. Perform Western blots or qPCR for downstream targets of the IGF-1 receptor, such as phosphorylated Akt or ERK.

Quantitative Data Summary

Table 1: Safety Overview of NNZ-2591 in a Phase 2 Trial for Phelan-McDermid Syndrome

Event, n (%)	NNZ-2591 (N=18)
Any Treatment-Emergent Adverse Event (TEAE)	17 (94.4%)
Serious TEAE	1 (5.6%) ¹
Severe TEAE	1 (5.6%)
TEAE leading to study discontinuation	3 (16.7%) ²
Death due to TEAE	0

¹ The single serious TEAE was gastroenteritis, which occurred during the post-treatment follow-up and was not considered related to the study drug.[6] ² The three discontinuations were due to COVID-19 (2) and a seizure (1), all of which were considered unrelated to the study drug.[6]

Table 2: Most Common Treatment-Emergent Adverse Events (TEAEs) in the Phase 2 Phelan-McDermid Syndrome Trial (Occurring in ≥10% of Participants)

Adverse Event	NNZ-2591 (N=18) n (%)
Vomiting	4 (22.2%)
Pyrexia (Fever)	3 (16.7%)
Upper Respiratory Tract Infection	3 (16.7%)
Diarrhea	2 (11.1%)
Nasal Congestion	2 (11.1%)
Rhinorrhea (Runny Nose)	2 (11.1%)
Seizure	2 (11.1%)
Somnolence (Drowsiness)	2 (11.1%)

Data adapted from clinical trial disclosures. It's important to note that these are observations in human subjects and may not directly translate to effects in neuronal cultures.

Experimental Protocols

Protocol 1: Assessing Off-Target Effects on Cholinergic Signaling

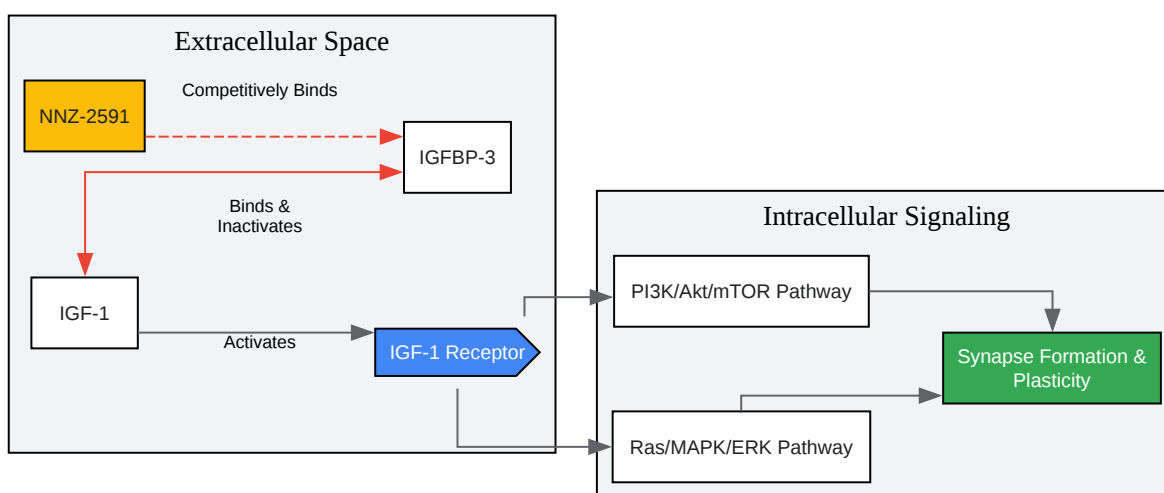
- Culture Preparation: Plate primary cortical or hippocampal neurons at a suitable density.
- Treatment: After maturation, treat cultures with NNZ-2591 at a range of concentrations (e.g., 1 μ M, 10 μ M, 100 μ M) and a vehicle control.
- Electrophysiology: Perform whole-cell patch-clamp recordings to measure spontaneous and evoked postsynaptic currents.
- M2 Receptor Modulation: In a subset of wells, co-administer NNZ-2591 with a specific M2 muscarinic receptor agonist (e.g., carbachol) and antagonist (e.g., methoctramine) to determine if observed effects are mediated through this receptor.
- Analysis: Compare firing rates, amplitude, and frequency of synaptic events between treatment groups.

Protocol 2: Investigating the "State-Dependent" Effect of NNZ-2591

- Model System: Utilize two types of neuronal cultures: a wild-type (healthy) line and a line modeling a neurodevelopmental disorder (e.g., SHANK3 knockout for Phelan-McDermid syndrome).
- Treatment: Treat both culture types with a clinically relevant concentration of NNZ-2591 and a vehicle control.
- Endpoint Assays:
 - Morphology: Use immunocytochemistry to stain for dendritic markers (e.g., MAP2) and synaptic markers (e.g., synaptophysin, PSD-95). Quantify dendritic complexity and synapse density.

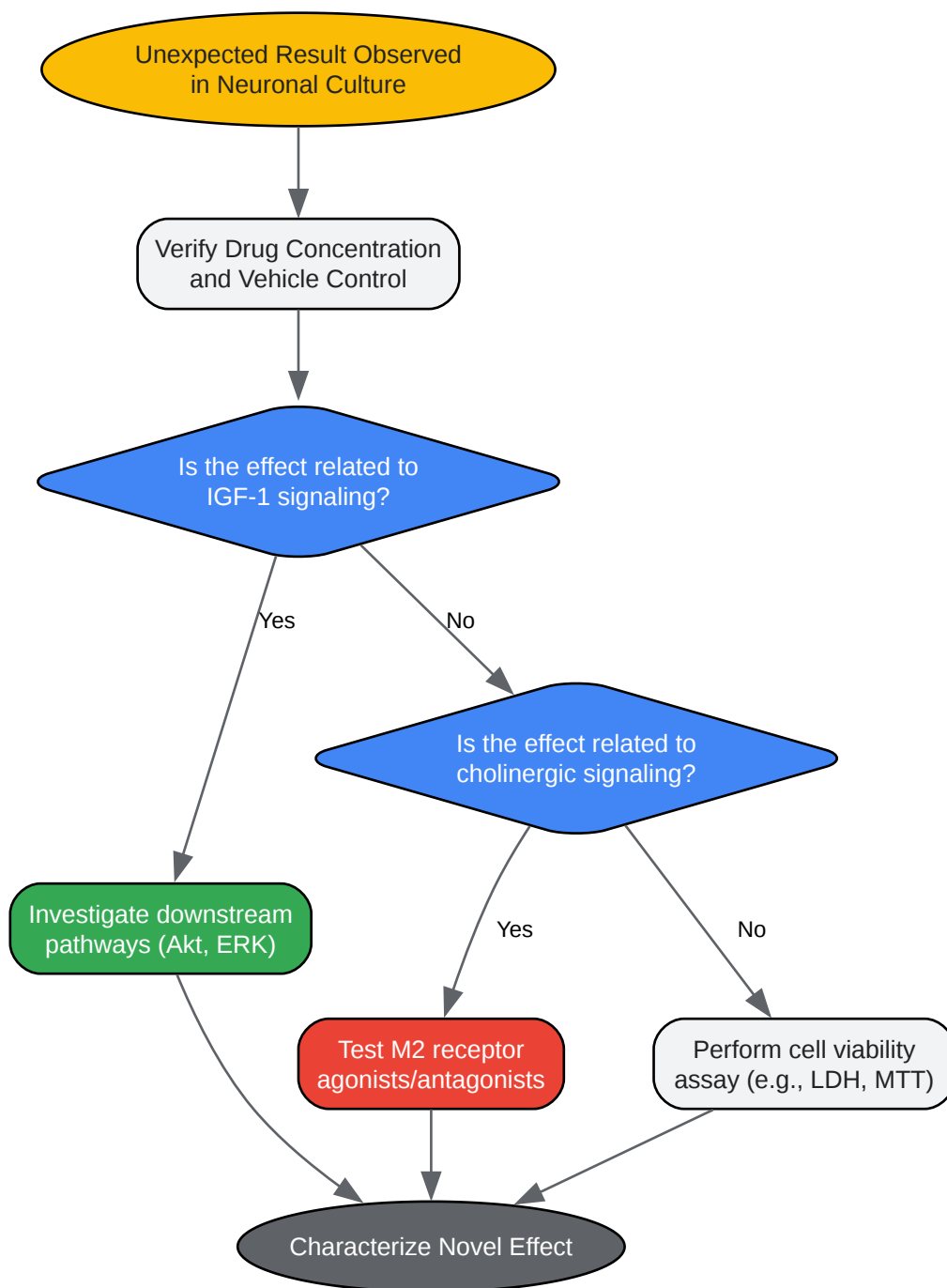
- Function: Perform calcium imaging or multi-electrode array (MEA) analysis to assess neuronal network activity.
- Analysis: Compare the magnitude of NNZ-2591's effects between the wild-type and disease-model cultures.

Visualizations



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Caption: Proposed mechanism of action for NNZ-2591.



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Caption: Workflow for troubleshooting unexpected experimental results.

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